Cas no 2138232-88-7 (2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile)

2-Ethyl-2-[4-(trifluoromethyl)phenyl]butanenitrile is a fluorinated nitrile compound characterized by its trifluoromethylphenyl substituent, which enhances its reactivity and stability in synthetic applications. The presence of the electron-withdrawing trifluoromethyl group imparts unique electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. Its nitrile functionality offers versatility for further derivatization, including hydrolysis, reduction, or cyclization reactions. The ethyl and butyl side chains contribute to its lipophilicity, improving solubility in organic solvents. This compound is particularly useful in the synthesis of fluorinated heterocycles and as a building block for bioactive molecules. Its structural features ensure compatibility with a range of reaction conditions, making it a reliable choice for advanced organic synthesis.
2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile structure
2138232-88-7 structure
Product Name:2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile
CAS No:2138232-88-7
MF:C13H14F3N
MW:241.252173900604
CID:5164300
PubChem ID:142675836
Update Time:2025-05-25

2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, α,α-diethyl-4-(trifluoromethyl)-
    • 2138232-88-7
    • 2-ethyl-2-[4-(trifluoromethyl)phenyl]butanenitrile
    • EN300-176541
    • 2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile
    • Inchi: 1S/C13H14F3N/c1-3-12(4-2,9-17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,3-4H2,1-2H3
    • InChI Key: SRDMGARNXFAXAT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(C#N)(CC)CC)(F)F

Computed Properties

  • Exact Mass: 241.10783394g/mol
  • Monoisotopic Mass: 241.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.116±0.06 g/cm3(Predicted)
  • Boiling Point: 285.7±35.0 °C(Predicted)

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Additional information on 2-ethyl-2-4-(trifluoromethyl)phenylbutanenitrile

2-Ethyl-2-[4-(Trifluoromethyl)phenyl]butanenitrile: A Comprehensive Overview

The compound with CAS No. 2138232-88-7, commonly referred to as 2-Ethyl-2-[4-(Trifluoromethyl)phenyl]butanenitrile, is a highly specialized organic chemical that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which combines a nitrile group with a trifluoromethyl-substituted aromatic ring and an ethyl group, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the potential of 2-Ethyl-2-[4-(Trifluoromethyl)phenyl]butanenitrile in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting complex biological pathways such as cancer cell proliferation and neurodegenerative diseases. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the compound's reactivity and pharmacokinetic profile.

In the field of materials science, this compound has been investigated for its applications in the creation of high-performance polymers and coatings. The nitrile group provides excellent thermal stability and mechanical strength, while the aromatic ring contributes to UV resistance and chemical inertness. These properties make CAS No. 2138232-88-7 an attractive candidate for use in advanced composite materials and specialty resins.

The synthesis of 2-Ethyl-2-[4-(Trifluoromethyl)phenyl]butanenitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have enabled more efficient and environmentally friendly production pathways, reducing the overall carbon footprint of its manufacturing process. These innovations are particularly relevant in light of increasing global emphasis on sustainable chemistry practices.

From a toxicological perspective, studies have been conducted to assess the safety profile of CAS No. 2138232-88-7. Preliminary findings suggest that the compound exhibits low acute toxicity when administered at typical working concentrations, though further long-term studies are required to fully understand its potential health implications.

In conclusion, 2-Ethyl-2-[4-(Trifluoromethyl)phenyl]butanenitrile (CAS No. 2138232-88-7) stands as a prime example of how modern chemical innovation can address diverse challenges across industries. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers and manufacturers alike, driving advancements in pharmaceuticals, materials science, and beyond.

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